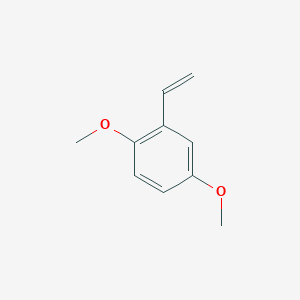

Benzene, 2-ethenyl-1,4-dimethoxy-

Overview

Description

“Benzene, 2-ethenyl-1,4-dimethoxy-” is a chemical compound with the molecular formula C10H12O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Benzene, 2-ethenyl-1,4-dimethoxy-” involves a two-stage process . In the first stage, Methyltriphenylphosphonium bromide reacts with sodium amide in diethyl ether at 20°C for 10 hours under an inert atmosphere . In the second stage, 2,5-dimethoxybenzaldehyde is added in diethyl ether at temperatures between -10 and 20°C under an inert atmosphere . This process is known as the Wittig reaction .Molecular Structure Analysis

The molecular structure of “Benzene, 2-ethenyl-1,4-dimethoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

“Benzene, 2-ethenyl-1,4-dimethoxy-” undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

“Benzene, 2-ethenyl-1,4-dimethoxy-” has a molecular weight of 164.2 . It is stored in a dry environment at temperatures between 2-8°C . It is a liquid at room temperature .Scientific Research Applications

Spectroscopy and Conductivity

The spectroscopic and conductivity properties of 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene, a closely related compound, have been extensively studied. These studies involve the synthesis using the Wittig reaction and the separation of cis,trans-isomers by preparative HPLC. Spectroscopic analysis, including NMR, has provided insights into the molecular structure and dynamics of these isomers. The findings contribute to our understanding of the electronic properties and solubility characteristics of these compounds, which are crucial for their potential applications in electronic and photonic devices (Jacobs et al., 1993).

Quantum Chemical Calculations and Crystallography

Quantum chemical calculations and single crystal X-ray diffraction techniques have been employed to study the configurational isomers of 2,5‐Dimethoxy‐1,4‐bis‐[2‐(2,4‐dimethoxyphenyl)ethenyl]benzene. These studies have provided valuable insights into the barriers of rotation for these isomers and the impact of substituent positioning on molecular properties such as NMR shifts and UV/Vis spectroscopy. This research is significant for the design and synthesis of molecular materials with tailored electronic and optical properties (Wu et al., 1996).

Electrochemistry and Polymerization

Research has also focused on the electrochemical and spectroelectrochemical characteristics of novel monomers based on benzene, 2-ethenyl-1,4-dimethoxy- derivatives. These studies involve the synthesis of novel compounds and their subsequent polymerization. The understanding of these compounds' electrochemical behavior and their polymerization potential is crucial for developing new materials for electronic and optoelectronic applications (Data et al., 2012).

Photoluminescence and Electroluminescence

Significant work has been conducted on the photoluminescent properties of compounds derived from benzene, 2-ethenyl-1,4-dimethoxy-. These studies have led to the development of materials that exhibit strong photoluminescence, which can be harnessed in the design of new optical and photonic devices. Additionally, the fabrication of electroluminescent devices using these materials has been explored, demonstrating their potential in the creation of blue light-emitting devices with high internal quantum efficiency (Sierra & Lahti, 2004).

Mechanism of Action

The mechanism of action for “Benzene, 2-ethenyl-1,4-dimethoxy-” involves a two-step process . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

“Benzene, 2-ethenyl-1,4-dimethoxy-” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name |

2-ethenyl-1,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNAZRMQALFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469679 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-ethenyl-1,4-dimethoxy- | |

CAS RN |

14568-68-4 | |

| Record name | Benzene, 2-ethenyl-1,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)

![3-Methyl-5-(1-methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047767.png)

![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)